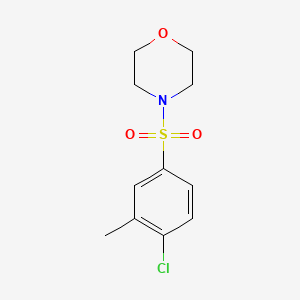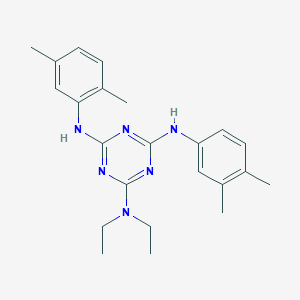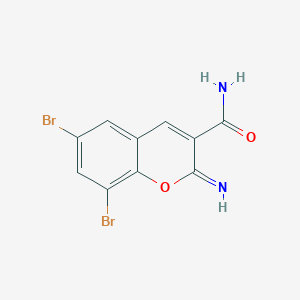![molecular formula C16H19N3O6S B11520648 [(2E)-4-oxo-2-{(2E)-[1-(3,4,5-trimethoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11520648.png)
[(2E)-4-oxo-2-{(2E)-[1-(3,4,5-trimethoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-4-OXO-2-[(2E)-2-[1-(3,4,5-TRIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a hydrazone linkage, and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-4-OXO-2-[(2E)-2-[1-(3,4,5-TRIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.
Hydrazone Formation: The thiazolidine intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.
Introduction of the Trimethoxyphenyl Group: The final step involves the condensation of the hydrazone intermediate with a trimethoxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-4-OXO-2-[(2E)-2-[1-(3,4,5-TRIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various thiazolidine derivatives.
Scientific Research Applications
2-[(2E)-4-OXO-2-[(2E)-2-[1-(3,4,5-TRIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-4-OXO-2-[(2E)-2-[1-(3,4,5-TRIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-4-OXO-2-[(2E)-2-[1-(3,4,5-TRIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-YL]ACETIC ACID: A closely related compound with a similar structure but different substitution pattern.
2-[(2E)-4-OXO-2-[(2E)-2-[1-(3,4,5-TRIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID: Another similar compound with variations in the thiazolidine ring.
Uniqueness
The uniqueness of 2-[(2E)-4-OXO-2-[(2E)-2-[1-(3,4,5-TRIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolidine ring, hydrazone linkage, and trimethoxyphenyl group makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H19N3O6S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[(2E)-4-oxo-2-[(E)-1-(3,4,5-trimethoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C16H19N3O6S/c1-8(9-5-10(23-2)14(25-4)11(6-9)24-3)18-19-16-17-15(22)12(26-16)7-13(20)21/h5-6,12H,7H2,1-4H3,(H,20,21)(H,17,19,22)/b18-8+ |
InChI Key |
DKFSJRHWNMDTRU-QGMBQPNBSA-N |
Isomeric SMILES |
C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-benzylpiperidin-1-yl)-6-[(2Z)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11520568.png)
![(2Z)-2-[2-(3-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11520581.png)
![N-[2-(naphthalen-1-yloxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B11520582.png)



![2-(4-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11520607.png)
![5-[(2,4-dichlorophenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B11520611.png)


![Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate](/img/structure/B11520621.png)

![[2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate](/img/structure/B11520633.png)
![Benzyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11520636.png)
